Product packaging for Maoecrystal V(Cat. No.:CAS No. 807630-42-8)

Maoecrystal V

Cat. No.: B1259646
CAS No.: 807630-42-8
M. Wt: 330.4 g/mol
InChI Key: PZODOIYGQLBHLJ-WQTPMNSPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Maoecrystal V is a unique C19 diterpenoid natural product isolated from Isodon eriocalyx . It is characterized by a highly rearranged and complex polycyclic architecture that includes three contiguous quaternary stereocenters and a strained central tetrahydrofuran ring . This unusual ent-kaurane has attracted significant interest from the synthetic chemistry community due to its intricate molecular structure, which features a bicyclo[2.2.2]octan-2-one subunit fused to a δ-valerolactone and a cyclohexene ring . This compound has demonstrated remarkable biological activity, showing potent and highly selective cytotoxicity against HeLa cervical carcinoma cells (IC50 = 2.9 μg/mL) . Its reported activity against other cell lines, including K562 leukemia, A549 lung carcinoma, and BGC-823 adenocarcinoma, is significantly lower, highlighting its unique selectivity profile . The potent and selective cytotoxic properties of this compound make it a valuable compound for investigating novel mechanisms of action in cancer biology and for exploring structure-activity relationships in complex natural product-inspired drug discovery . The challenging synthesis of this molecule has been accomplished, enabling further biological studies .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22O5 B1259646 Maoecrystal V CAS No. 807630-42-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

807630-42-8

Molecular Formula

C19H22O5

Molecular Weight

330.4 g/mol

IUPAC Name

(1R,3R,8R,9R,11R,12R)-4,4,11-trimethyl-2,15-dioxapentacyclo[6.5.3.29,12.01,9.03,8]octadec-5-ene-7,10,14-trione

InChI

InChI=1S/C19H22O5/c1-10-11-4-7-18(13(10)21)17-9-23-15(22)19(18,8-11)24-14(17)16(2,3)6-5-12(17)20/h5-6,10-11,14H,4,7-9H2,1-3H3/t10-,11-,14-,17-,18-,19+/m1/s1

InChI Key

PZODOIYGQLBHLJ-WQTPMNSPSA-N

SMILES

CC1C2CCC3(C1=O)C4(C2)C(=O)OCC35C(O4)C(C=CC5=O)(C)C

Isomeric SMILES

C[C@@H]1[C@@H]2CC[C@]3(C1=O)[C@]4(C2)C(=O)OC[C@@]35[C@H](O4)C(C=CC5=O)(C)C

Canonical SMILES

CC1C2CCC3(C1=O)C4(C2)C(=O)OCC35C(O4)C(C=CC5=O)(C)C

Synonyms

maoecrystal V

Origin of Product

United States

Molecular Architecture and Stereochemical Complexity of Maoecrystal V

Unprecedented Pentacyclic Skeleton Features

Maoecrystal V is distinguished by a novel pentacyclic framework that was without precedent among known organic compounds at the time of its discovery. nih.gov Its structure is a highly rearranged and complex polycyclic system, classified as a 6,7-dinor-5,8;9a,20-diepoxy-ent-kaurane skeleton. nih.govbaranlab.org This intricate arrangement of five interlocking rings has made it a significant target for total synthesis, pushing the boundaries of synthetic chemistry. rsc.orgnih.gov The core of the molecule is a densely packed skeleton featuring a cyclohexenone A ring with a gem-dimethyl group, which further contributes to its congested nature. rsc.org

Characterization of Contiguous Quaternary Stereocenters

A defining feature of this compound's complexity is the presence of multiple contiguous quaternary stereocenters at its core. rsc.orgresearchgate.net Specifically, it possesses three such centers, with two being all-carbon. dicp.ac.cnnih.gov These stereocenters, particularly the vicinal C-9 and C-10 quaternary centers (using ent-kaurane numbering), are embedded within the rigid pentacyclic scaffold, creating a significant synthetic hurdle. acs.orgnih.gov The construction of these adjacent quaternary carbons has been a primary focus in the numerous synthetic strategies developed for this molecule. dicp.ac.cn

Definitive Structural Elucidation via X-ray Crystallography

Although first isolated in 1994, the definitive structure of this compound remained unconfirmed for a decade due to the challenges in its structural assignment. rsc.orgnih.gov The complex, three-dimensional arrangement of its atoms could not be unequivocally determined by spectroscopic methods alone. acs.org It was not until 2004 that the structure was conclusively established through single-crystal X-ray diffraction analysis. acs.orgrsc.orgnih.gov This crystallographic data provided the unambiguous proof of its unprecedented pentacyclic skeleton and the precise stereochemical configuration of its numerous stereocenters. baranlab.orgrsc.org

Distinctive Ring Systems: [2.2.2]-Bicyclooctane and Fused Lactone Motif

The molecular architecture of this compound is characterized by the integration of several key structural motifs. Central to its framework is a bicyclo[2.2.2]octan-2-one subunit, which constitutes the D and E rings. rsc.orgnih.gov This rigid bridged ring system is a hallmark of the molecule and a frequent target for construction via Diels-Alder reactions in synthetic approaches. nih.govrsc.org Fused to this bicyclic system is a six-membered lactone C ring, adding to the structural intricacy. rsc.orgnih.gov The molecule also contains a strained central tetrahydrofuran (B95107) ring, which is flanked by trans-fused six-membered rings, further contributing to its unique and challenging structure. dicp.ac.cnnih.gov

Conformation and Intrinsic Ring Strain Considerations

The compact and interlocking nature of this compound's pentacyclic system results in significant intrinsic ring strain. nih.govnih.gov The rigid bicyclo[2.2.2]octane core and the strained central tetrahydrofuran ring, in particular, contribute to this conformational rigidity. nih.govnih.gov This inherent strain has implications for its chemical reactivity and stability. For instance, attempts to perform certain chemical transformations have been hindered by unfavorable conformations. An example is the difficulty in achieving an E2 elimination due to the inability of a key carbon-iodine bond to adopt the necessary anti-periplanar conformation, which is disfavored by 1,3-diaxial strain. blogspot.comnih.gov The synthesis of the strained tetrahydrofuran ring itself has been noted as a significant challenge, requiring specific and often non-obvious chemical strategies to overcome the inherent strain of the target structure. nih.gov

Biosynthetic Hypotheses for Maoecrystal V

Proposed Biogenetic Pathways from ent-Kauranoid Precursors

Maoecrystal V is classified as a member of the ent-kauranoid family of natural products. rsc.org The biosynthesis is hypothesized to originate from common ent-kauranoid precursors. rsc.orgharvard.edu One proposed pathway begins with the precursor ent-kaurene, which undergoes a series of oxidative transformations. harvard.edunih.gov

A key initial step is the oxidative cleavage of the C6–C7 bond of a 7,20-epoxy-ent-kaurane precursor, which leads to the formation of a spirolactone intermediate. uni-muenchen.de Subsequent oxidation of the aldehyde group to a carboxylic acid, followed by cleavage of the C8–C15 bond, is thought to generate another key intermediate. uni-muenchen.de A final decarboxylation event, in the presence of water, is proposed to trigger a rearrangement cascade, ultimately leading to the complex framework of this compound. uni-muenchen.de

Another proposal suggests that epi-eriocalyxin A could serve as a direct precursor, undergoing a series of complex biological transformations to yield this compound. rsc.org

Involvement of Complex Skeletal Rearrangements (e.g., from [3.2.1] to [2.2.2]-Bicyclooctane)

A central feature of this compound's biosynthesis is a proposed skeletal rearrangement from a bicyclo[3.2.1]octane system to the characteristic bicyclo[2.2.2]octane core found in the final structure. rsc.orgharvard.edu This transformation is a pivotal step in forming the congested and sterically demanding architecture of the molecule. rsc.org

The proposed rearrangement from a [3.2.1] to a [2.2.2]-bicyclooctane system is a complex process that highlights the intricate enzymatic machinery at play in Isodon species. rsc.org Synthetic studies have often targeted this key transformation, with many successful total syntheses utilizing a Diels-Alder reaction to construct the [2.2.2]-bicyclooctane core. rsc.orgnih.gov

Hypothetical Cationic Intermediates and Pinacol-type Shifts in Biogenesis

The proposed biosynthetic pathway is thought to involve highly reactive cationic intermediates. nih.govnih.gov A key mechanistic step that has been proposed is a pinacol-type shift. nih.govacs.org This type of rearrangement involves the migration of a carbon-carbon bond to an adjacent carbocation, leading to a significant skeletal reorganization.

Specifically, it is hypothesized that a cationic intermediate, such as that derived from epi-eriocalyxin A, undergoes a pinacol-type 1,2-acyl migration to form the bicyclo[3.2.1]octene framework. nih.gov This biomimetic strategy, involving a key pinacol (B44631) shift, has inspired several total synthesis approaches to this compound. nih.govnih.govacs.org The successful application of a pinacol-type shift in a laboratory synthesis lends credence to its potential involvement in the natural biosynthetic pathway. nih.gov

Proposed Concerted Electrocylization and Cycloaddition Mechanisms

Alternative biosynthetic scenarios involving concerted reactions have also been considered. An oxidative dearomatization/Diels-Alder cascade has been proposed as a potential route to rapidly assemble the carbocyclic core of this compound. researchgate.netacs.org This pathway would involve the formation of a highly reactive ortho-quinone ketal intermediate that could undergo a 6π-electrocyclization. acs.org

Furthermore, the possibility of an intramolecular hetero-Diels-Alder reaction has been explored in synthetic studies, which could potentially mimic a biosynthetic cycloaddition. acs.org While these concerted mechanisms offer an elegant and efficient route to the complex core, they also face challenges such as competing reaction pathways. researchgate.netacs.org

Comparative Biosynthetic Analyses within the Isodon Species

The genus Isodon is a rich source of structurally diverse diterpenoids, many of which possess unique carbon skeletons. nih.govajol.info Comparative analysis of the various diterpenoids isolated from Isodon species provides valuable insights into the biosynthetic pathways. For instance, the co-occurrence of compounds like maoecrystal Z, which lacks the bicyclic system of this compound, has led to proposals of a common intermediate. rsc.org

It is suggested that a [3.2.1]-bicyclooctane intermediate could be a branching point in the biosynthesis, leading to both this compound and Maoecrystal Z through different oxidative cleavage and rearrangement pathways. rsc.org The study of enzymes such as copalyl diphosphate (B83284) synthases (CPS) in Isodon eriocalyx has begun to shed light on the early stages of diterpenoid biosynthesis in these plants, indicating that specific enzymes are likely involved in producing the precursors for these complex molecules. nih.gov

Comprehensive Strategies in the Total Synthesis of Maoecrystal V

Overview of Synthetic Methodologies and Strategic Disconnections

The synthetic approaches to Maoecrystal V have been largely dominated by strategies that employ an intramolecular Diels-Alder (IMDA) reaction to construct the signature [2.2.2]-bicyclooctane core. rsc.orgrsc.org This powerful cycloaddition provides a rapid and efficient means to assemble a significant portion of the carbocyclic framework. Most of the successful total syntheses to date have pivoted on this key transformation. rsc.org

A notable departure from the Diels-Alder-centric approaches is the biomimetic strategy developed by Baran and coworkers. acs.org This route is inspired by the proposed biosynthetic pathway of this compound, which involves a key pinacol-type rearrangement. acs.org This approach circumvents the IMDA disconnection and instead focuses on a convergent fragment assembly. acs.org

Key strategic disconnections common to many syntheses involve the retrosynthetic disassembly of the pentacyclic core. The lactone ring is often a late-stage addition, with early disconnections focusing on the formation of the central tetrahydrofuran (B95107) ring and the stereochemically dense carbocyclic core. scispace.comnih.gov The choice of when and how to install the quaternary stereocenters, particularly the two adjacent all-carbon quaternary centers, is a critical strategic consideration in all synthetic designs. nih.gov

Synthetic StrategyKey DisconnectionResearch Group(s)
Intramolecular Diels-Alder (IMDA)[2.2.2]-bicyclooctaneYang, Danishefsky, Zakarian rsc.orgscispace.comacs.org
Biomimetic Pinacol (B44631) RearrangementConvergent fragment couplingBaran acs.org
Early-stage C-H FunctionalizationDihydrobenzofuran intermediateZakarian scispace.comnih.gov

Foundational Approaches: Intramolecular Diels-Alder (IMDA) Cycloadditions

IMDA for Rapid Core System Assembly

The intramolecular Diels-Alder (IMDA) reaction has proven to be a cornerstone in the synthesis of this compound, enabling the efficient construction of the bicyclo[2.2.2]octanone core structure. rsc.orgnih.gov This powerful transformation allows for the rapid assembly of multiple rings and the establishment of key stereocenters in a single step. acs.org For instance, the first successful total synthesis of racemic this compound by Yang and coworkers utilized a concise strategy centered on an IMDA reaction to rapidly assemble the bicyclooctanone and tetrahydrofuran ring systems. nih.govscispace.com Similarly, the syntheses reported by the Danishefsky and Zakarian groups also feature the IMDA reaction as a pivotal step in their synthetic sequences. rsc.orgnih.gov The thermal activation of a suitably functionalized precursor triggers the cycloaddition, leading to the formation of the complex core of this compound. nih.gov

Stereochemical Control and Facial Selectivity in IMDA Reactions

A significant challenge in the application of the IMDA reaction to the synthesis of this compound lies in controlling the stereochemistry of the newly formed stereocenters. The facial selectivity of the dienophile's approach to the diene is a critical determinant of the final product's relative stereochemistry. nih.gov In some of the early synthetic efforts, the IMDA cyclization proceeded with the undesired sense of facial selectivity, highlighting the subtle conformational factors that govern the transition state of the reaction. nih.govnih.gov

To address this challenge, synthetic chemists have employed various strategies. One approach involves the use of tethering groups to direct the dienophile to the desired face of the diene. nih.gov The nature and length of the tether can significantly influence the facial selectivity of the cycloaddition. In their enantioselective synthesis, Zakarian's group explored different tethers, including silicon and boron-based linkers, to control the trajectory of the IMDA reaction. rsc.org

Divergent Reactivity in IMDA Leading to Structural Isomers (e.g., Maoecrystal ZG)

The course of the IMDA reaction can be highly sensitive to the specific structure of the precursor, particularly the nature of the dienophile. This sensitivity can lead to divergent reactivity, yielding structural isomers of the intended target. A prominent example of this phenomenon was observed in the work of Zakarian and coworkers, where an IMDA reaction unexpectedly produced a novel isomer of this compound, which they named Maoecrystal ZG. nih.govacs.orgnih.gov

This unforeseen outcome was found to be critically dependent on the choice of the dienophile partner in the IMDA precursor. nih.govacs.orgnih.gov This discovery not only provided access to a previously unknown natural product isomer but also offered valuable insights into the mechanistic intricacies of the IMDA reaction in complex settings. The formation of Maoecrystal ZG underscores the importance of subtle electronic and steric factors in dictating the reaction pathway. nih.govacs.orgnih.gov

Advanced Synthetic Transformations

Enantiodetermining and Chiral Auxiliary-Directed C-H Functionalization

The development of an enantioselective synthesis of this compound was a significant milestone, and it was achieved through the strategic application of C-H functionalization. The Zakarian group pioneered an approach where an early-stage, rhodium-catalyzed C-H functionalization served as the enantiodetermining step. nih.govacs.org This key transformation established the initial stereocenter, which was then carried through the remainder of the synthetic sequence. nih.gov

In their initial investigations, they explored catalytic asymmetric approaches using chiral rhodium catalysts. nih.gov Ultimately, a chiral auxiliary-directed C-H functionalization proved to be more effective in establishing the desired stereochemistry. rsc.orgnih.govnih.gov The installation of a chiral auxiliary onto the precursor molecule guided the C-H insertion reaction, leading to the formation of a key dihydrobenzofuran intermediate with high enantiomeric excess. rsc.orgnih.gov This enantiomerically enriched intermediate was then advanced to complete the first asymmetric synthesis of the natural enantiomer of this compound. nih.gov

TransformationKey Reagents/CatalystsPurposeResearch Group
Rh-catalyzed C-H FunctionalizationRhodium catalysts, Chiral auxiliaryEnantiodetermining step to form a dihydrobenzofuran intermediateZakarian nih.govacs.org
Intramolecular Diels-Alder (IMDA)Thermal conditionsRapid assembly of the [2.2.2]-bicyclooctane coreYang, Danishefsky, Zakarian rsc.orgscispace.comacs.org
Pinacol RearrangementLewis acidsBiomimetic construction of the coreBaran acs.org

Oxidative Dearomatization Reactions (e.g., Wessely, Adler-Becker)

Oxidative dearomatization reactions have proven to be a powerful tool in the synthesis of this compound, providing a direct method to convert planar aromatic precursors into three-dimensional, highly functionalized intermediates suitable for subsequent complexity-building transformations.

In the first total synthesis of (±)-Maoecrystal V, the Yang group utilized a Wessely oxidative acetoxylation. rsc.orgnih.gov This key step transformed a phenol (B47542) precursor into a mixture of o-quinone acetoxy acetal (B89532) isomers. rsc.org This dearomatized intermediate was then subjected to thermal conditions to initiate an intramolecular Diels-Alder (IMDA) reaction, successfully forging the core bicyclo[2.2.2]octane framework of the natural product. rsc.orgnih.gov A similar Wessely oxidation using lead(IV) acetate (B1210297) was employed in an earlier synthetic approach by the Baran group to generate a diene for their IMDA strategy. rsc.org

Another approach involves the Adler-Becker oxidation. This method transforms salicyl alcohols into spiroepoxydienones through an oxidative dearomatization process. nsf.govresearchgate.net In a synthetic route toward this compound, an Adler-Becker oxidation using sodium periodate (B1199274) was employed to generate a quinone, which then participated in a Diels-Alder reaction to form a key bicyclooctane intermediate. rsc.org

These strategies highlight the utility of oxidative dearomatization in rapidly building molecular complexity from simple aromatic starting materials, setting the stage for crucial cyclization reactions.

Oxidation MethodReagent(s)Precursor TypeProduct for Next StepSynthetic Approach
Wessely Oxidation Lead(IV) acetate (Pb(OAc)₄)Phenolo-Quinone acetoxy acetal (diene)Yang (2010), Baran (2009)
Adler-Becker Oxidation Sodium periodate (NaIO₄)Salicyl alcoholQuinone (diene)Unspecified approach

Strategic Application of Epoxide Chemistry in Ring Construction and Stereocontrol

Epoxides have served as pivotal intermediates in the synthesis of this compound, enabling critical ring-forming reactions and allowing for precise control over stereochemistry. Their inherent ring strain facilitates a variety of regio- and stereoselective transformations.

The Danishefsky group's total synthesis provides a compelling example of this strategy. chemistryviews.org They employed a stereospecific nucleophilic epoxidation to install a crucial oxygen functional group. chemistryviews.org Later in their synthesis, a hydroxyl-directed epoxidation was used to differentiate between two olefinic bonds. chemistryviews.org A subsequent epoxide rearrangement was ingeniously used to establish the required A:C trans-ring fusion by facilitating an intramolecular delivery of a hydrogen atom to the sterically hindered β-face of the tetrahydrofuran ring. chemistryviews.org This sequence underscores the versatility of epoxides in achieving challenging stereochemical outcomes.

In a different approach, the Baran group utilized an epoxidation with dimethyldioxirane (B1199080) (DMDO) as the initiating step of a complex cascade reaction in their endgame. rsc.org This transformation generated a diepoxide intermediate which, upon treatment with indium iodide and magnesium iodide, underwent a cascade of reactions including epoxide ring-opening to form an iodohydrin, ultimately leading to the completed natural product. rsc.orgacs.org The Thomson group also leveraged epoxide chemistry, using a reductive fragmentation to open an epoxide ring early in their synthesis to set the stage for an intramolecular Heck reaction. rsc.org

These examples demonstrate the strategic importance of epoxide intermediates in both constructing the core rings of this compound and meticulously setting its complex stereochemical landscape.

Pinacol Rearrangements and Concomitant Olefin Isomerizations

Inspired by the proposed biosynthesis of this compound, which is thought to involve a skeletal rearrangement, the Baran group developed a novel strategy centered on a pinacol rearrangement. rsc.orgnih.gov This biomimetic approach diverges from the more common Diels-Alder strategies and provides an efficient route to the core structure of the molecule.

The key transformation involves the rearrangement of a [3.2.1]-bicyclooctane scaffold into the characteristic [2.2.2]-bicyclooctene core of this compound. rsc.org The sequence is initiated by the 1,2-addition of a Grignard reagent to a ketone, generating a tertiary alcohol intermediate. rsc.orgacs.org Treatment of this intermediate with aqueous p-toluenesulfonic acid under thermal conditions induces the desired pinacol rearrangement. rsc.orgacs.org Concurrently with the rearrangement, a crucial olefin isomerization occurs, correctly positioning the double bond within the newly formed A-ring. nih.govacs.org This convergent coupling and rearrangement sequence efficiently establishes the C-9 bridgehead quaternary center and the complete [2.2.2] bicycle in a single strategic operation. acs.org

Precursor ScaffoldKey ReactionReagentsProduct ScaffoldKey Features
[3.2.1]-bicyclooctanePinacol Rearrangement1. Grignard Reagent2. aq. TsOH, heat[2.2.2]-bicycloocteneBiomimetic approachConcomitant olefin isomerizationForms C-9 quaternary center

Substrate-Controlled Radical Cyclization Approaches

Radical cyclizations offer a powerful method for the formation of ring systems, and this strategy has been effectively applied in the synthesis of this compound's lactone ring. The Zakarian group implemented a substrate-controlled radical cyclization as a key step in their synthetic route. acs.orgnih.gov

Their strategy involved the construction of the six-membered δ-valerolactone ring via a 6-exo radical cyclization. acs.org The radical precursor, a selenocarbonate, was designed to ensure the desired regiochemical outcome. acs.org Upon treatment with a radical initiator, an acyl radical is generated, which then cyclizes onto a strategically placed enol ether. acs.org This transformation was considered high-risk due to the potential instability of the enol ether and the limited precedent for such cyclizations in complex substrates. acs.org However, the structural constraints of the intermediate ensured that only the desired 6-exo cyclization pathway was viable. acs.org This step highlights the effectiveness of radical chemistry in forging challenging structural motifs late in a synthetic sequence.

Metal-Mediated Transformations (e.g., Rhodium-catalyzed O-H Insertion, Samarium Diiodide Reductions)

Metal-mediated reactions have played a crucial role in various total syntheses of this compound, enabling key bond formations and functional group manipulations that would be difficult to achieve otherwise.

A notable example is the use of a rhodium-catalyzed O-H bond insertion in the Yang group's first total synthesis. nih.govrsc.orgpkusz.edu.cn A diazo compound was treated with rhodium(II) acetate (Rh₂(OAc)₄), which generated a rhodium carbenoid. rsc.orgnih.gov This reactive intermediate then underwent an intramolecular insertion into a hydroxyl group, efficiently constructing a phosphonate-containing intermediate. rsc.org This elegant transformation was a key step in assembling the precursor for the subsequent Wessely oxidation and intramolecular Diels-Alder reaction. nih.gov

Samarium diiodide (SmI₂), a powerful single-electron reducing agent, has also found application. organicchemistrydata.orgresearchgate.netnih.gov In an early approach by the Baran group, SmI₂ was used for the reductive cleavage of an acetate group. rsc.org Although this particular synthesis was not ultimately successful, the use of SmI₂ demonstrates its utility in performing challenging reductions in complex molecular settings. rsc.org The reagent is known for its versatility and functional group tolerance, making it a valuable tool in natural product synthesis. nih.govthieme-connect.de

Conjugate Additions and Regioselective Enolate Chemistry

The construction of the highly substituted cyclohexenone A-ring of this compound, including its vicinal quaternary centers, has been a significant synthetic challenge. The Baran group addressed this through a strategy initiated by a highly enantioselective conjugate addition, followed by carefully controlled enolate chemistry. nih.govacs.org

The synthesis commenced with a copper-catalyzed 1,4-conjugate addition of an allyl silane (B1218182) to cyclohexenone. rsc.orgacs.org The use of a TADDOL-derived phosphine-phosphite ligand was critical for achieving high enantioselectivity (99% ee). acs.org This step efficiently established the foundation of the A-ring with excellent stereocontrol.

A more formidable challenge arose during the late-stage installation of a hydroxymethyl group at the C-10 position. rsc.orgacs.org This required the regioselective formation of the more sterically hindered C-5/10 enolate in the presence of a more accessible C-8/14 enolate. nih.gov After extensive screening, a specific combination of reagents—sodium bis(trimethylsilyl)amide (TMS₂NNa) and lanthanum trichloride (B1173362) (LaCl₃·2LiCl)—was found to selectively generate the desired enolate, which was then trapped with paraformaldehyde to install the required hydroxymethyl group at C-10. synarchive.com This solution to a complex chemo- and regioselectivity problem was a pivotal achievement in the completion of the total synthesis. rsc.orgacs.org

Reaction TypeReagents/CatalystKey Challenge(s)Outcome
Enantioselective Conjugate Addition Allyl silane, CuI, TADDOL-derived ligandAchieving high enantioselectivity, suppressing side reactionsFormation of A-ring precursor in 99% ee
Regioselective Enolate Hydroxymethylation TMS₂NNa, LaCl₃·2LiCl, (CH₂O)nSelective formation of the more hindered enolate, regioselective C-10 functionalizationInstallation of the final quaternary center

Tandem and Cascade Reaction Sequences

In the final stages of a complex total synthesis, tandem or cascade reactions can provide a highly efficient pathway to the target molecule by minimizing intermediate purification and handling steps. The Baran group's synthesis of (−)-Maoecrystal V culminates in a remarkable one-pot cascade sequence that completes the natural product's core. acs.org

Starting from a late-stage intermediate lactone, the cascade is initiated by epoxidation with dimethyldioxirane (DMDO), which is believed to form a diepoxide. rsc.orgacs.org The introduction of indium(III) iodide (InI₃) and magnesium iodide (MgI₂) then triggers a series of transformations within the same flask. acs.orgsynarchive.com This includes the regioselective rupture of one epoxide to form an iodohydrin, a stereospecific 1,2-hydride shift to set the C-16 stereochemistry, and subsequent oxidation with Dess-Martin periodinane. rsc.orgacs.org The final step of the cascade is the elimination of iodide, facilitated by Oxone, to install the A-ring enone and reveal the final structure of this compound. rsc.orgbaranlab.org This powerful sequence involves the net installation of two oxygen atoms, an olefin isomerization, and the formation of a tertiary stereocenter in a single, efficient operation. acs.org

Seminal Total Syntheses of this compound by Research Group

The intricate, highly caged structure of this compound has rendered it a compelling target for total synthesis, attracting the attention of numerous research groups worldwide. Its complex polycyclic framework, featuring a bicyclo[2.2.2]octan-2-one core and three contiguous quaternary stereocenters, presents a formidable synthetic challenge. This section details the pioneering synthetic strategies that have led to the successful construction of this remarkable natural product.

Racemic Total Syntheses

The initial successful syntheses of this compound were achieved in racemic form, meaning an equal mixture of both enantiomers was produced. These early endeavors were crucial in establishing feasible routes to the complex carbocyclic core of the molecule.

The first total synthesis of (±)-Maoecrystal V was accomplished by the research group of Yang in 2010. A key feature of their strategy was the utilization of an intramolecular Diels-Alder (IMDA) reaction to rapidly construct the bicyclo[2.2.2]octanone and tetrahydrofuran ring systems in a single step. nih.gov While this approach was elegant in its convergence, it exhibited low facial selectivity for the diene component. nih.gov

In 2012, the Danishefsky group reported a distinct and innovative racemic total synthesis of this compound. nih.gov Their approach was notable for its strategic use of epoxide intermediates. chemistryviews.org Key transformations included a stereospecific nucleophilic epoxidation to install an oxygen functional group at C-8 and a subsequent hydroxyl-directed epoxidation. chemistryviews.org A crucial epoxide rearrangement was employed to establish the necessary trans-fusion of the A and C rings by facilitating an intramolecular delivery of a hydrogen atom to the sterically hindered β-face of the tetrahydrofuran ring system. chemistryviews.orgnih.gov This biomimetic strategy, which also utilized an IMDA reaction to form the core structure, provided an elegant solution to several of the stereochemical challenges posed by the target molecule. nih.govrsc.org

Following the initial breakthroughs, other research groups have also reported successful racemic total syntheses of this compound, further expanding the arsenal (B13267) of synthetic strategies for this complex molecule. rsc.org For instance, the Zakarian group completed a racemic synthesis in 2013, which also employed an intramolecular Diels-Alder reaction as a key step to forge the bicyclo[2.2.2]octane core. rsc.org These independent approaches have provided valuable insights and alternative solutions to the synthetic puzzles presented by this compound.

Enantioselective Total Syntheses

Building upon the foundations of the racemic syntheses, the subsequent major goal was the development of enantioselective routes to produce the naturally occurring enantiomer of this compound.

Thomson's Intermolecular Diels-Alder Strategy

In 2014, the Thomson research group reported an enantioselective total synthesis of (−)-maoecrystal V. nih.govrsc.org Their approach is characterized by a "west-to-east" strategy, prioritizing the early construction of the tetrahydrofuran ring's bond to the cyclohexene (B86901) ring to ensure correct stereochemistry. rsc.org A key feature of this synthesis is the use of an intermolecular Diels-Alder reaction to construct the carbocyclic core in a concise and stereoselective manner. nih.govacs.org

The synthesis commenced with the construction of a key intermediate that would ultimately serve as the diene precursor for the Diels-Alder reaction. acs.org Key transformations in the early stages included an intramolecular Heck reaction and an oxidative cycloetherification. nih.gov The latter step, an oxidative cyclodearomatization, was crucial for forming the bond between the future tetrahydrofuran ring and the bicyclic system before the key cycloaddition. rsc.org

The pivotal intermolecular Diels-Alder reaction forged the bicyclo[2.2.2]octane core. nih.gov Following the successful construction of the pentacyclic carbocycle, late-stage functional group manipulations were employed to complete the synthesis. acs.org This included the introduction of a ketone at the C1 position, which was accomplished in a single step via a one-pot allylic bromination/Kornblum oxidation, an improvement on a previously reported four-step sequence. rsc.orgacs.org The final oxidation to install the lactone functionality proved challenging, with the desired this compound being formed as a minor product alongside an unwanted lactone. rsc.org

Thomson's Key Reactions Description
Intramolecular Heck ReactionUtilized early in the synthesis to establish key connectivity. nih.gov
Oxidative CycloetherificationFormed a crucial bond of the tetrahydrofuran ring prior to the Diels-Alder reaction. nih.govrsc.org
Intermolecular Diels-AlderConstructed the bicyclo[2.2.2]octane core of the molecule. nih.govacs.org
One-pot Allylic Bromination/Kornblum OxidationEfficiently installed the C1 ketone in the late stages of the synthesis. rsc.orgacs.org
Baran's Biosynthesis-Inspired Route

Breaking from the prevailing Diels-Alder-centric approaches, the Baran group accomplished the total synthesis of (−)-maoecrystal V in 2016 through a route inspired by its proposed biosynthesis. rsc.orgnih.gov This strategy circumvents the Diels-Alder reaction for the construction of the [2.2.2]bicyclooctane core, instead accessing it via a pinacol-type rearrangement of a [3.2.1]-bicyclooctane scaffold. acs.orgrsc.org This 11-step enantioselective synthesis is noted for its efficiency and convergency. acs.orgnih.gov

The synthesis began with a highly enantioselective conjugate addition of an allyl silane to cyclohexenone. nih.gov A key step in the construction of the [3.2.1] bicyclooctane intermediate was a Sakurai reaction. rsc.org The crucial rearrangement from the [3.2.1] to the [2.2.2] bicyclic system was induced under specific conditions, mimicking the proposed biosynthetic pathway. rsc.org

A notable feature of the Baran synthesis is a one-pot transformation that generates this compound from a lactone intermediate. rsc.org This cascade is initiated by epoxidation, followed by treatment with indium iodide and magnesium iodide, which induces a stereoselective 1,2-hydride shift to set the methyl group stereochemistry within the bicyclic system. rsc.org Subsequent oxidation completes the synthesis. rsc.org This biosynthesis-inspired approach not only provided an elegant and practical route to this compound but also called into question the initially reported high cytotoxicity of the natural product. nih.govnih.gov

Baran's Key Steps Description
Enantioselective Conjugate AdditionEstablished the initial stereocenter of the molecule. nih.gov
Sakurai ReactionConstructed the [3.2.1]-bicyclooctane precursor for the key rearrangement. rsc.org
Biosynthesis-Inspired RearrangementConverted the [3.2.1]-bicyclooctane to the [2.2.2]-bicyclooctane core. rsc.org
One-Pot Cascade TransformationA multi-step sequence including epoxidation, 1,2-hydride shift, and oxidation to furnish the final product. rsc.org
Other Enantioselective Achievements

Prior to the work of Thomson and Baran, other research groups also made significant contributions to the enantioselective synthesis of this compound. The Zakarian group, for instance, first completed a racemic synthesis in 2013, which was followed by an enantioselective version in 2014. rsc.org Their strategy also relied on an intramolecular Diels-Alder (IMDA) reaction to generate the [2.2.2]bicyclooctane core. rsc.org

A key aspect of Zakarian's enantioselective approach was the use of a chiral auxiliary to direct a C-H functionalization reaction, which established the stereochemistry early in the synthesis. rsc.orgnih.gov This C-H insertion chemistry, catalyzed by rhodium acetate, was instrumental in assembling the tetrahydrofuran ring. rsc.org The synthesis then proceeded through a 20-step sequence that mirrored their racemic route. rsc.org

The Yang group was the first to complete a total synthesis of this compound in its racemic form in 2010. nih.govnih.gov Their strategy was also centered on an intramolecular Diels-Alder reaction, which simultaneously formed the bicyclooctanone and tetrahydrofuran ring systems. nih.gov A notable challenge in their approach was the poor facial selectivity of the IMDA reaction. nih.gov

Researcher Year of Enantioselective Synthesis Key Strategy
Yang2010 (Racemic)Intramolecular Diels-Alder (IMDA) reaction. nih.govnih.gov
Zakarian2014Chiral auxiliary-directed C-H functionalization followed by an IMDA reaction. rsc.orgnih.gov
Thomson2014Intermolecular Diels-Alder reaction with a "west-to-east" assembly of the tetrahydrofuran ring. nih.govrsc.org
Baran2016Biosynthesis-inspired rearrangement of a [3.2.1]-bicyclooctane scaffold. rsc.orgnih.gov

Strategies for Constructing Specific Molecular Subunits

The formidable structure of this compound has necessitated the development of innovative strategies for the construction of its key molecular subunits. The assembly of the [2.2.2]bicyclooctane core, the formation of the strained central tetrahydrofuran ring, and the construction of the cyclohexenone A ring have been central challenges in the total synthesis of this natural product.

Assembly of the [2.2.2]Bicyclooctane Core

The construction of the rigid [2.2.2]bicyclooctane core has been a primary focus of synthetic efforts toward this compound. The most common strategy employed by several research groups, including those of Yang, Danishefsky, and Zakarian, has been the Diels-Alder reaction. rsc.orgnih.gov Both intramolecular (IMDA) and intermolecular versions of this reaction have been successfully utilized. nih.govnih.gov

The Yang and Zakarian groups both employed an IMDA strategy where a diene and dienophile were tethered together, and the cycloaddition was induced, often under thermal conditions, to forge the bicyclic system. nih.govrsc.org The Danishefsky group also utilized an IMDA reaction to rapidly construct the core framework. nih.gov In Thomson's synthesis, an intermolecular Diels-Alder reaction was a key step in forming the carbocyclic core. nih.gov

A significant departure from the Diels-Alder strategy was demonstrated in Baran's synthesis. rsc.org Their approach, inspired by the proposed biosynthesis, involved the rearrangement of a [3.2.1]-bicyclooctane to the desired [2.2.2] system. rsc.org This was achieved through a sequence involving a pinacol-type shift. acs.org

Formation of the Strained Central Tetrahydrofuran Ring

The central tetrahydrofuran ring of this compound is flanked by trans-fused six-membered rings, creating significant ring strain that complicates its construction. nih.gov Various strategies have been developed to address this challenge.

In some approaches, the tetrahydrofuran ring was formed late in the synthesis. For example, in an early attempt, the Danishefsky group formed the tetrahydrofuran ring via cyclization of an epoxide intermediate. uni-muenchen.de However, this initially resulted in an undesired cis ring junction, which required subsequent epimerization. uni-muenchen.de

In contrast, other strategies have prioritized the early installation of the oxolane ring. The Zakarian group, for instance, used a rhodium-catalyzed C-H insertion to assemble the tetrahydrofuran ring with the correct stereochemistry before the IMDA reaction. nih.govrsc.org This approach was designed to avoid potential complications arising from the ring strain late in the synthesis. nih.gov Similarly, Thomson's "west-to-east" strategy involved forming one of the C-O bonds of the tetrahydrofuran ring via an oxidative cycloetherification before the key Diels-Alder reaction. rsc.orgacs.org

The Baran synthesis cleverly forms the tetrahydrofuran ring as part of a sequence that also constructs the complete carbon skeleton of this compound. acs.org

Construction of the Cyclohexenone A Ring

The cyclohexenone A ring, which contains a γ-gem-dimethyl group, has also presented a synthetic challenge. rsc.org Its construction has often been addressed in the later stages of the synthesis.

In the Zakarian synthesis, the cyclohexenone A ring was assembled late in the sequence via a ring-closing metathesis (RCM) reaction. nih.govrsc.org This involved the installation of two vinyl groups followed by treatment with a Grubbs catalyst to form the six-membered ring. rsc.org

Thomson's strategy involved the use of a one-pot allylic bromination/Kornblum oxidation to install the C1 ketone on a pre-existing cyclohexene ring, thereby forming the enone functionality. acs.org The gem-dimethyl group was present from an early-stage starting material, 4,4-dimethylcyclohexenone. acs.org

The Danishefsky synthesis also involved late-stage manipulations to install the functionality of the A ring, including the creation of the enone system and ensuring the correct stereochemistry of the adjacent methyl group. nih.gov

Late-Stage Functionalization and Lactone Ring Closure

The culmination of the total synthesis of this compound hinges on a series of intricate late-stage functionalizations, chief among them the construction of the pivotal δ-valerolactone ring. Different synthetic campaigns have approached this challenge with varied strategies, reflecting the complexity of manipulating the sterically hindered core of the molecule. Key methodologies have included radical cyclizations, functional group interconversions leading to lactonization, and one-pot cascade reactions.

One prominent strategy, employed in the Zakarian group's synthesis, involved a carefully planned radical cyclization to forge the lactone ring. nih.govnih.gov This approach intentionally postponed the lactone formation, disconnecting it to a polycyclic enol ether intermediate in the early stages of the synthesis plan. nih.govnih.gov In the endgame, the lactone was assembled from a phenylselenocarbonate precursor. nih.gov The slow addition of tris(trimethylsilyl)silane (B43935) ((Me3Si)3SiH) and azobisisobutyronitrile (AIBN) to a solution of the phenylselenocarbonate intermediate in benzene (B151609) successfully initiated the radical cyclization, yielding the desired lactone in a 55% yield. nih.gov This key transformation was accompanied by a minor amount of a byproduct resulting from radical fragmentation. nih.gov Following the successful closure of the lactone ring, the synthesis was advanced through deprotection of a p-methoxybenzyl ether, oxidation of the resulting primary alcohol using Dess-Martin periodinane (DMP), and a subsequent Wittig methylenation. nih.govacs.org The final steps to achieve this compound involved a ring-closing metathesis and a final oxidation to the enone, also accomplished with Dess-Martin periodinane. nih.govacs.org

The Baran group utilized a different sequence for lactone formation. rsc.org Their approach involved the introduction of a nitrile group into a mixed ketal intermediate using zinc iodide and TMS cyanide. rsc.org This nitrile served as a precursor to the required carboxylic acid. Through hydrolysis of the nitrile and subsequent deprotection of a primary alcohol, the hydroxy acid was generated, which then underwent spontaneous or induced lactonization to form the key lactone intermediate. rsc.org From this lactone, this compound was synthesized in a remarkable one-pot transformation. This final step was achieved by treatment with Dess-Martin periodinane, followed by an elimination reaction using Oxone. rsc.org An alternative, highly efficient cascade sequence was also developed that completed the carbon skeleton and installed the necessary oxygenation and unsaturation in a single, concerted operation. nih.gov

However, the late-stage construction of the lactone and surrounding functionality was not without significant challenges. The Sorensen group, in their synthetic attempts, successfully converted a nitrile to a carboxylic acid and installed a methylene (B1212753) chloride group. rsc.org Despite this, all subsequent efforts to achieve an alpha-alkylation to forge the lactone ring were unsuccessful, halting their progress. rsc.org The Thomson group also encountered selectivity issues during the final oxidation step. While attempting the oxidation of a late-stage enone intermediate to this compound using chromium trioxide, they found that electronic factors favored the formation of an undesired lactone as the major product. rsc.org

These varied experiences highlight the formidable synthetic challenge posed by the dense and strained polycyclic structure of this compound, where late-stage functionalizations require carefully chosen reagents and strategies to overcome issues of steric hindrance and competing reaction pathways.

Table of Key Late-Stage Reactions

Research GroupPrecursorReagents and ConditionsProductYieldStrategy
ZakarianPhenylselenocarbonate 18 (Me3Si)3SiH, AIBN, Benzene, 80 °CLactone 19 55%Radical Cyclization
BaranMixed Ketal 108 1. ZnI2, TMSCN 2. Hydrolysis 3. DeprotectionLactone 110 N/ANitrile Hydrolysis and Lactonization
BaranLactone 110 1. Dess-Martin periodinane 2. OxoneThis compoundGoodOne-Pot Oxidation/Elimination
ThomsonEnone 92 CrO3, Acetic AcidThis compound + Lactone 93 (Major)N/AFinal Stage Oxidation
SorensenPrimary Chloride 241 Various Alkylation ConditionsNo Reaction0%Attempted Alpha-Alkylation

Development of Maoecrystal V Analogs and Core Structures

Synthetic Efforts Towards Advanced Precursors and Key Fragments

The journey toward the total synthesis of Maoecrystal V is paved with the innovative construction of numerous advanced precursors and key molecular fragments. A primary challenge is the stereoselective formation of the molecule's contiguous quaternary stereocenters. nih.gov

Different research groups have devised unique strategies to build the essential components of the this compound scaffold. One common approach involves the early-stage construction of a dihydrobenzofuran intermediate, which serves as a crucial building block. nih.govnih.gov The synthesis of this precursor has been achieved through methods like C-H functionalization, which allows for the efficient formation of the dihydrobenzofuran ring system from simpler aromatic precursors like sesamol. nih.govnih.govfigshare.com

Another strategic approach focuses on the assembly of the tetracyclic carbogenic core of the natural product. For instance, a 13-step synthesis starting from 3,3-dimethylcyclohexanone (B1346601) was developed to create an advanced tetracyclic core structure. nih.gov This route cleverly employed a stereoselective Nazarov cyclization followed by a Diels-Alder reaction to forge the two adjacent quaternary stereocenters. nih.gov Other efforts have focused on building the A/D/E-ring core compounds, utilizing key reactions such as the Diels-Alder reaction between tricyclic α-methylene lactones and specific dienes to yield spirocyclic core structures. oup.com

The table below summarizes some of the key precursors developed in the pursuit of this compound.

Precursor/FragmentKey Synthetic StrategyStarting Material (Example)Reference
Dihydrobenzofuran intermediateRh-catalyzed C-H functionalizationSesamol nih.govacs.org
Tetracyclic CoreStereoselective Nazarov cyclization, Diels-Alder reaction3,3-dimethylcyclohexanone nih.gov
Polycyclic Enol EtherOxidative dearomatization, Intramolecular Diels-Alder (IMDA)Dihydrobenzofuran intermediate nih.govresearchgate.net
A/D/E-Ring SystemDiels-Alder reactionTricyclic α-methylene lactone oup.com
C/D/E-Ring CoreLithito dithiane attack, intramolecular hemiacetalizationDithiane-alcohol precursor researchgate.net

These synthetic endeavors highlight the diverse strategies employed to tackle the complexity of this compound, with each approach providing valuable insights into the construction of densely functionalized polycyclic systems. nih.gov

Exploration of Structural Isomers (e.g., Maoecrystal ZG)

In the course of pursuing the total synthesis of this compound, unexpected chemical pathways have sometimes led to the formation of novel structural isomers. A prominent example is the synthesis of Maoecrystal ZG, an unanticipated isomer discovered during an enantioselective total synthesis effort. acs.orgnih.govnih.gov

The formation of Maoecrystal ZG was the result of a divergent path in a key intramolecular Diels-Alder (IMDA) reaction. acs.orgnih.gov The outcome of this crucial cycloaddition was found to be critically dependent on the specific dienophile partner used in the reaction. acs.orgcapes.gov.br An initial strategy unexpectedly yielded the previously unknown ring system of Maoecrystal ZG instead of the desired this compound framework. acs.orgnih.gov This discovery prompted a modification of the dienophile in the IMDA precursor, which ultimately allowed for the successful synthesis of the natural enantiomer of this compound. acs.org

The synthesis of Maoecrystal ZG provided a unique opportunity to investigate the biological properties of a close structural relative of this compound. acs.orgnih.govnih.gov The cytotoxic properties of Maoecrystal ZG were evaluated, contributing to a broader understanding of this class of compounds. nih.govcapes.gov.br

CompoundKey Structural FeatureSynthetic Origin
This compound Pentacyclic system with a bicyclo[2.2.2]octan-2-one and a central tetrahydrofuran (B95107) ring. nih.govNatural product isolated from Isodon eriocalyx. nih.gov
Maoecrystal ZG Unprecedented, rearranged ring system. acs.orgSynthesized as an unexpected product of a divergent intramolecular Diels-Alder reaction. acs.orgnih.gov

Strategic Fragment Coupling Approaches for Polycyclic Assembly

The assembly of the complex, pentacyclic skeleton of this compound from simpler fragments has been a central theme in its total synthesis. Various strategic fragment coupling approaches have been developed to construct the rigid bicyclo[2.2.2]octane core and the strained central tetrahydrofuran ring. nih.gov

The most widely adopted strategy for constructing the core framework is the intramolecular Diels-Alder (IMDA) reaction. nih.govnih.govrsc.org This powerful cycloaddition allows for the rapid assembly of the bicyclo[2.2.2]octanone and, in some strategies, the tetrahydrofuran ring system in a single step from a linear precursor. nih.govnih.gov However, achieving the desired stereoselectivity in this step has been a significant challenge. nih.gov

Beyond the IMDA reaction, other innovative coupling strategies have been explored:

Pinacol (B44631) Rearrangement: One highly convergent synthesis utilized a key semi-pinacol rearrangement to couple two complex fragments. This approach, modeled loosely on the proposed biosynthesis, joins two ketone fragments via a 1,2-addition, and the resulting epoxy silyl (B83357) ether undergoes a catalyzed rearrangement to form the [2.2.2] bicycle. researchgate.netnih.gov

Aldol (B89426) Reactions: Diastereoselective intermolecular aldol reactions have been used to quickly assemble two simple building blocks, setting the stage for subsequent cyclizations to construct advanced intermediates. researchgate.net

Wessely Oxidative Dearomatization/IMDA Cascade: Some approaches employ a cascade reaction involving Wessely oxidative dearomatization to generate the diene in situ for the subsequent intramolecular Diels-Alder reaction. researchgate.net

Stille Coupling: This cross-coupling reaction has been used to install requisite carbon chains, for example, coupling a vinyl stannane (B1208499) to forge a key carbon-carbon bond for the A-ring of the molecule. rsc.org

The table below outlines some of the key bond-forming strategies used for the polycyclic assembly of this compound's core.

Coupling StrategyKey TransformationRings Formed / Core AssembledReference
Intramolecular Diels-Alder (IMDA)[4+2] cycloadditionBicyclo[2.2.2]octanone and/or tetrahydrofuran ring nih.govresearchgate.netrsc.org
Semi-Pinacol Rearrangement1,2-addition followed by rearrangementBicyclo[2.2.2]octane system researchgate.netnih.gov
Nazarov / Diels-Alder SequenceElectrocyclization followed by [4+2] cycloadditionTetracyclic core with vicinal quaternary centers nih.gov
Radical CyclizationRadical addition to an olefinLactone assembly nih.govnih.gov

These diverse strategies underscore the creativity required to overcome the steric congestion and ring strain inherent in the this compound structure. researchgate.net

Scaffold Derivatization for Preliminary Structure-Activity Relationship Studies (General)

While the primary focus of research on this compound has been the formidable challenge of its total synthesis, these synthetic achievements lay the groundwork for future scaffold derivatization and detailed structure-activity relationship (SAR) studies. The ability to produce synthetic this compound and its advanced core structures opens the door to systematically modifying the molecule and evaluating how these changes affect its biological activity. researchgate.net

The successful total syntheses have demonstrated methods for late-stage functionalization, which could be adapted for creating a library of analogs. baranlab.org The development of efficient routes to the complex core structure now makes it possible to explore modifications at various positions of the pentacyclic system. nih.gov Such studies would be crucial for identifying the specific pharmacophoric elements within the molecule responsible for its potent and selective cytotoxicity, although the initially reported bioactivity has been questioned upon re-evaluation with synthetic material. researchgate.netrsc.org

Reassessment of Reported Biological Activities of Maoecrystal V

Initial Reports of Selective Cytotoxic Activity Against Cancer Cell Lines (e.g., HeLa)

Maoecrystal V, a complex diterpenoid isolated from the Chinese medicinal herb Isodon eriocalyx, initially garnered significant attention from the scientific community due to its reported potent and highly selective biological activity. rsc.orgbaranlab.orgnih.gov The first reports, published in 2004, detailed its cytotoxic effects against a panel of human cancer cell lines. baranlab.orgnih.gov These studies revealed that this compound exhibited remarkable inhibitory activity specifically against the HeLa human cervical cancer cell line, with a reported IC50 value of 0.02 µg/mL (or 20 ng/mL). baranlab.orgnih.govuni-muenchen.deacs.org This potency was noted to be approximately 55 times greater than that of cisplatin, a standard chemotherapeutic agent used for treating cervical cancer, which had an IC50 of 0.99 µg/mL against the same cell line. baranlab.orguni-muenchen.de

The selectivity of this compound was a particularly striking feature of the initial findings. acs.org While it was highly active against HeLa cells, it was found to be virtually non-cytotoxic against other tested human tumor cell lines, including K562 (leukemia), A549 (lung carcinoma), and BGC-823 (gastric adenocarcinoma). uni-muenchen.deacs.org The IC50 values for these cell lines were reported to be at least three to five orders of magnitude higher than that for HeLa cells, indicating a highly selective activity profile. uni-muenchen.deacs.org This combination of high potency and selectivity against a specific cancer cell line made this compound a compelling target for total synthesis and a promising lead for the development of new anticancer agents. nih.govresearchgate.netnih.gov

Table 1: Initial Reported Cytotoxicity (IC50 in µg/mL) of this compound vs. Cisplatin uni-muenchen.de
Test SubstanceK562 (Leukemia)A549 (Lung)BGC-823 (Gastric)HeLa (Cervical)
This compound6.43 x 10⁴2.63 x 10⁵1.47 x 10⁴0.02
cis-platin0.381.610.250.99

Independent Re-evaluation and Contradictory Findings Regarding Efficacy

The intriguing structural complexity and exciting biological profile of this compound spurred several research groups to pursue its total synthesis. rsc.orgresearchgate.net In 2016, the research group led by Phil S. Baran at The Scripps Research Institute successfully completed an 11-step total synthesis, which provided a substantial amount of the synthetic natural product. rsc.orgacs.orgnih.gov With over 80 mg of synthetic this compound available, the team set out to rigorously verify its biological activity. rsc.org

In a comprehensive re-evaluation, the synthetic this compound was screened against a panel of 32 different cancer cell lines across four independent laboratories. rsc.org The results of these extensive tests were unambiguous and stood in stark contrast to the initial reports. The synthetic this compound was found to exhibit virtually no cytotoxic activity in any of the cancer cell lines tested, including the HeLa cell line, against which it was originally reported to be potently active. rsc.orgacs.orgblogspot.com This lack of anticancer properties indicated that the originally reported biological activities were likely incorrect. rsc.org These findings effectively shattered the initial "exuberance surrounding this natural product" and its potential as a lead for cancer therapy. acs.orgresearchgate.netnih.gov

Implications for Natural Product Research and Discovery

The case of this compound serves as a significant cautionary tale in the field of natural product research and discovery. acs.orgnih.gov The dramatic discrepancy between the initially reported bioactivity and the results from the re-evaluation of the pure, synthetic material highlights a potential pitfall in the drug discovery process. rsc.orgescholarship.org

One plausible explanation for the original findings is that the potent cytotoxicity observed was not due to this compound itself, but rather to a highly active, minor impurity present in the original isolate. escholarship.org It is not uncommon for natural product extracts to contain complex mixtures of compounds, and a trace component with very high potency can sometimes be responsible for the observed biological effect, which is then mistakenly attributed to the major, characterized compound.

This re-evaluation underscores the critical importance of total synthesis and independent verification in validating the biological activities of natural products. rsc.org The ability to produce a synthetic sample of a natural product inarguable purity is essential for confirming that the molecular structure identified is indeed the source of the observed bioactivity. escholarship.org The this compound story reinforces the necessity for rigor and caution in the early stages of drug discovery and emphasizes that initial reports of exciting bioactivity, while promising, must be subject to thorough and independent re-assessment before significant resources are invested in their development. rsc.orgacs.orgnih.gov

Current Research Challenges and Future Perspectives in Maoecrystal V Chemistry

Persistent Synthetic Hurdles and Future Directions for Improved Efficiency

A significant hurdle has also been the installation of specific functional groups in the later stages of the synthesis due to the molecule's steric congestion. For example, the introduction of the C1 ketone and the C7 lactone has proven to be a formidable challenge, often requiring multi-step sequences with modest yields. acs.org Overcoming these hurdles will likely involve the design of novel reagents and reaction conditions that can operate effectively within the sterically demanding environment of the maoecrystal V scaffold.

Advancements in Stereocontrol and Enantiospecific Synthesis Methodologies

Achieving complete stereocontrol over the numerous stereocenters of this compound, particularly the contiguous quaternary centers, is a paramount challenge. rsc.orgbaranlab.org The development of enantiospecific syntheses, which produce a single enantiomer of the natural product, is crucial for biological evaluation. Several research groups have made significant strides in this area, employing various strategies to control stereochemistry.

One successful approach involves the use of chiral auxiliaries to direct the stereochemical outcome of key reactions. acs.org For instance, a chiral auxiliary-directed asymmetric C-H functionalization was employed to construct a key benzofuran (B130515) intermediate, setting the stage for an enantioselective total synthesis. acs.org Another strategy relies on the use of chiral catalysts to induce enantioselectivity in bond-forming reactions. acs.orgnih.gov The development of highly enantioselective conjugate additions has been a key feature in some synthetic routes. acs.orgescholarship.org

The intramolecular Diels-Alder reaction, a common strategy for forming the bicyclo[2.2.2]octane core, presents its own set of stereochemical challenges. The facial selectivity of the cycloaddition can be difficult to control, sometimes leading to the formation of undesired diastereomers. nih.gov Future advancements in this area will likely involve the design of more sophisticated dienophiles and dienes that offer greater facial bias, or the use of Lewis acid catalysts to influence the transition state of the cycloaddition.

A notable advancement was the use of a lanthanide Lewis acid to control the regio- and stereochemical course of an aldol (B89426) reaction with an extended enolate, showcasing the potential of less conventional reagents to solve complex stereochemical problems. acs.org The strategic use of intramolecular hydrogen delivery to control the stereochemistry of a reduction on a hindered face of the molecule also represents a significant methodological advance. acs.org

Methodology Key Feature Reference(s)
Chiral Auxiliary-Directed C-H FunctionalizationConstruction of a key chiral benzofuran intermediate. acs.org
Enantioselective Conjugate AdditionHighly enantioselective addition to a cyclohexenone derivative. acs.orgescholarship.org
Lanthanide Lewis Acid CatalysisControl of regio- and stereoselectivity in an aldol reaction. acs.org
Intramolecular Hydrogen DeliveryStereoselective reduction of a hindered ketone. acs.org
Intramolecular Heck ReactionDiastereoselective spirocycle formation. thieme-connect.com

Inspiration for New Method Development in Complex Molecule Synthesis

The sheer complexity of this compound has served as a powerful impetus for the development of new synthetic methods and strategies. The challenges encountered during its synthesis have forced chemists to think creatively and devise novel solutions to long-standing problems in organic synthesis. thieme-connect.com

For example, the need to forge the strained tetrahydrofuran (B95107) ring and the congested bicyclo[2.2.2]octane system has led to the exploration and refinement of various cycloaddition and C-H functionalization strategies. rsc.orgthieme-connect.com The difficulties associated with late-stage functionalization have also highlighted the need for more robust and selective methods for modifying complex molecular scaffolds. acs.org

One notable example of method development inspired by this compound is the use of an oxidative dearomatization/intramolecular Diels-Alder reaction cascade to rapidly assemble the core structure. nih.gov This powerful sequence allows for the stereoselective construction of the contiguous quaternary centers in a highly efficient manner. nih.gov The synthesis has also showcased the utility of radical cyclizations for the formation of challenging ring systems. nih.gov

The pursuit of this compound has also led to the discovery of unexpected reactivity and the development of novel reaction cascades. For instance, a one-pot seven-step cascade involving a diepoxidation, a stereospecific 1,2-hydride shift, and other transformations was elegantly employed in one total synthesis. researchgate.net These discoveries not only facilitate the synthesis of this compound but also enrich the toolbox of synthetic organic chemists for application in other complex target-oriented syntheses.

Contribution to Chemical Education and Training in Modern Organic Synthesis

The total synthesis of this compound serves as an exemplary case study in modern organic synthesis, providing invaluable educational and training opportunities for graduate students and postdoctoral researchers. baranlab.orgbaranlab.org Tackling such a complex target exposes young chemists to the frontiers of synthetic chemistry, forcing them to master a wide array of advanced reactions and techniques. orgsyn.org

The process of designing and executing a synthesis of this magnitude hones critical problem-solving skills. Students learn to think strategically, retrospectively analyzing the complex target to identify key disconnections and potential synthetic routes. baranlab.org They also gain hands-on experience with a diverse range of chemical transformations, from pericyclic reactions like the Diels-Alder cycloaddition to modern C-H functionalization and transition-metal-catalyzed cross-coupling reactions. baranlab.orgthieme-connect.com

Furthermore, the challenges and setbacks inherent in such a project teach resilience, perseverance, and the importance of meticulous experimental technique. blogspot.com The collaborative nature of many academic research groups also fosters teamwork and communication skills, as students often work together to overcome synthetic hurdles. baranlab.org The journey of synthesizing this compound, with its many twists and turns, provides a rich narrative that can inspire and educate the next generation of synthetic chemists. baranlab.orgblogspot.com

Potential for Exploration of Undiscovered Bioactivity or Molecular Targets

Initially, this compound was reported to exhibit potent and selective cytotoxicity against HeLa cancer cell lines. nih.govnih.gov This reported biological activity was a major driving force behind the intense synthetic efforts directed towards this molecule. rsc.orgnih.gov However, subsequent studies on synthetic samples of this compound have called the initial findings into question, with several groups reporting a lack of significant anticancer activity. rsc.orgacs.orgbaranlab.org

This discrepancy highlights the critical importance of total synthesis in verifying the biological activity of natural products. It is possible that the initially observed activity was due to a minor, highly potent impurity in the natural isolate. The availability of pure, synthetic this compound now provides an unambiguous opportunity to thoroughly investigate its biological properties. rsc.org

Future research should focus on a broad screening of synthetic this compound and its analogues against a wide range of biological targets. This could uncover previously unknown bioactivities or molecular targets. The unique and complex architecture of this compound may allow it to interact with proteins or other biological macromolecules in novel ways, potentially leading to the discovery of new therapeutic leads. The synthesis of structural isomers, such as maoecrystal ZG, which was an unexpected product in one synthetic route, also opens up new avenues for exploring structure-activity relationships. acs.org

Continued Development of Biomimetic Synthetic Strategies

The biosynthesis of this compound is proposed to involve a fascinating and complex series of transformations, including a key pinacol-type rearrangement of a [3.2.1] bicyclic intermediate to form the characteristic [2.2.2] bicyclooctane core. rsc.orgacs.org This proposed biosynthetic pathway offers a blueprint for the development of elegant and efficient biomimetic synthetic strategies.

While most total syntheses to date have relied on the Diels-Alder reaction to construct the bicyclo[2.2.2]octane system, a biomimetic approach centered on a pinacol-type shift could offer a more convergent and potentially more efficient route to the core structure. acs.org The Baran group successfully implemented a strategy "loosely patterned" after this proposed biosynthesis, which allowed for a convergent fragment assembly and the efficient construction of the C-9 bridgehead quaternary center. acs.org

Future research in this area will likely focus on a deeper understanding of the enzymatic machinery responsible for the biosynthesis of this compound. This knowledge could inspire the development of laboratory-based cascade reactions that mimic the key biosynthetic steps with high efficiency and stereoselectivity. The use of computational modeling to study the energetics of the proposed pinacol (B44631) rearrangement and other key transformations could also provide valuable insights for the design of biomimetic syntheses. nih.gov The ultimate goal would be to develop a synthetic route that rivals the elegance and efficiency of nature's own strategy.

Q & A

Q. What methodological approaches are used to determine the stereochemical configuration of Maoecrystal V?

this compound’s stereochemical complexity requires advanced analytical techniques such as X-ray crystallography for absolute configuration determination and nuclear Overhauser effect (NOE) experiments in NMR spectroscopy to resolve spatial relationships. Cross-validation with computational methods (e.g., density functional theory, DFT) is critical for resolving ambiguities .

Q. What are the foundational synthetic strategies for this compound, and how do they address its bicyclic core structure?

Early strategies focus on constructing the fused bicyclic system via intramolecular Diels-Alder (IMDA) reactions. For example, Yang’s 2010 synthesis utilized a phenol dearomatization to generate a diene intermediate, followed by IMDA cyclization to form the tricyclic framework. This approach emphasizes regioselectivity and stereochemical control during ring formation .

Q. How is the bioactivity of this compound typically evaluated in preclinical studies?

Standard methodologies include in vitro cytotoxicity assays (e.g., against cancer cell lines using MTT assays) and enzyme inhibition studies targeting specific pathways (e.g., NF-κB). Data interpretation requires normalization to control compounds and statistical validation of dose-response relationships .

Advanced Research Questions

Q. How do contradictions in spectroscopic data during this compound’s characterization impact structural validation?

Discrepancies in NMR or mass spectrometry data may arise from impurities, conformational flexibility, or solvent effects. Resolution involves orthogonal techniques:

  • High-resolution mass spectrometry (HRMS) for molecular formula confirmation.
  • 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals.
  • Crystallographic data for unambiguous structural assignment .

Q. What are the key challenges in optimizing enantioselective syntheses of this compound, and how can asymmetric catalysis address them?

Challenges include controlling multiple stereocenters during bicyclic ring formation. Advanced approaches leverage chiral auxiliaries or transition-metal catalysts (e.g., palladium-catalyzed asymmetric allylic alkylation) to enhance enantiomeric excess (ee). Recent work by Shi et al. (2011) highlights the use of Evans’ oxazolidinones for stereochemical guidance .

Q. How do divergent synthetic routes (e.g., biomimetic vs. stepwise) affect the scalability and yield of this compound?

A comparative analysis of four total syntheses (summarized in Yang et al., 2016) reveals trade-offs:

Synthetic Route Key Step Yield (%) Complexity
BiomimeticIMDA cyclization15–20High
StepwiseSequential ring closure8–12Moderate
Yield optimization often requires iterative adjustments to reaction conditions (e.g., temperature, catalyst loading) .

Q. What experimental design principles mitigate reproducibility issues in this compound’s radical-mediated reactions?

Radical intermediates (e.g., in lactone assembly) are sensitive to oxygen and moisture. Best practices include:

  • Rigorous degassing of solvents.
  • Use of radical initiators (e.g., AIBN) with strict temperature control.
  • Real-time monitoring via FT-IR or HPLC to track reaction progress .

Data Analysis and Interpretation

Q. How can researchers resolve conflicting biological activity data for this compound across different assay systems?

Contradictions may stem from cell-line specificity or assay interference (e.g., autofluorescence). Methodological solutions include:

  • Replicating experiments across multiple cell lines.
  • Validating results with orthogonal assays (e.g., apoptosis markers alongside cytotoxicity data).
  • Applying multivariate statistical analysis to identify confounding variables .

Q. What computational tools are effective for predicting this compound’s reactivity in unexplored synthetic pathways?

Density functional theory (DFT) calculations predict transition states and activation energies for key steps (e.g., cycloadditions). Software like Gaussian or ORCA, combined with cheminformatics platforms (e.g., Schrödinger Suite), enables virtual screening of reaction trajectories .

Q. How should researchers prioritize synthetic targets when exploring this compound analogs for structure-activity relationship (SAR) studies?

A hierarchical approach is recommended:

  • Stage 1: Modify peripheral substituents (e.g., hydroxyl groups) to assess toxicity.
  • Stage 2: Alter core bicyclic structures to evaluate bioactivity dependence on ring conformation.
  • Stage 3: Use late-stage functionalization (e.g., C–H activation) to diversify analogs efficiently .

Ethical and Methodological Standards

Q. What protocols ensure ethical reporting of this compound’s synthetic methodologies in peer-reviewed journals?

Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Provide detailed experimental procedures, including catalyst sources and purification methods.
  • Deposit spectral data in public repositories (e.g., ChemSpider) for independent verification.
  • Disclose failed attempts to prevent redundant efforts by other researchers .

Q. How can researchers balance brevity and completeness when documenting this compound’s synthetic steps for publication?

Adhere to the "Experimental Section" standards:

  • Include critical details (e.g., reaction scales, chromatographic Rf values).
  • Move repetitive protocols (e.g., column chromatography conditions) to supplementary information.
  • Reference established methods (e.g., IMDA reaction protocols) instead of replicating them .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.